2-propoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-PROPOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-PROPOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-PROPOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives, such as:
- Thiophene-2-carboxamide
- 1-(Thiophen-2-yl)pyrazole
- Benzamide derivatives with various substituents
Uniqueness
What sets 2-PROPOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-propoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-11-23-16-8-4-3-7-15(16)18(22)20-17-9-10-19-21(17)13-14-6-5-12-24-14/h3-10,12H,2,11,13H2,1H3,(H,20,22) |
InChI Key |
XTMXCSHZHBWNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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